

# Preclinical Profile of JNJ-4796: An In-Depth Efficacy and Safety Comparison

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **JNJ4796**

Cat. No.: **B608230**

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical data for JNJ-4796, a novel influenza virus fusion inhibitor. The performance of JNJ-4796 is evaluated against related compounds, JNJ8897 and F0045(S), with a focus on efficacy and in vitro safety data. This document synthesizes available preclinical findings to support the validation of JNJ-4796's long-term safety profile, while also highlighting areas where publicly accessible data is limited.

## Executive Summary

JNJ-4796 is an orally active small-molecule inhibitor of influenza A group 1 viruses. Its mechanism of action is based on the inhibition of hemagglutinin (HA)-mediated viral fusion with host cell membranes, a process it achieves by mimicking the function of broadly neutralizing antibodies (bnAbs)[1]. Preclinical studies demonstrate the high potency of JNJ-4796 in protecting against lethal influenza challenge in animal models, where it outperforms its less potent analogue, JNJ8897. In terms of in vitro safety, while comprehensive long-term safety data for JNJ-4796 is not publicly available, existing cytotoxicity data is compared with that of another influenza fusion inhibitor, F0045(S).

## Comparative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of JNJ-4796 and its comparators.

| Compound | Mechanism of Action                                     | In Vivo Efficacy<br>(Mouse Model)                                                      | In Vitro Cytotoxicity<br>(CC50) |
|----------|---------------------------------------------------------|----------------------------------------------------------------------------------------|---------------------------------|
| JNJ-4796 | Influenza A group 1 hemagglutinin (HA) fusion inhibitor | 100% survival at 10 mg/kg and 50 mg/kg (twice daily) in a lethal H1N1 challenge[1][2]  | > 10 $\mu$ M                    |
| JNJ8897  | Influenza A group 1 hemagglutinin (HA) fusion inhibitor | < 50% survival at 10 mg/kg and 50 mg/kg (twice daily) in a lethal H1N1 challenge[1][2] | Not publicly available          |
| F0045(S) | Influenza A group 1 hemagglutinin (HA) fusion inhibitor | Not publicly available                                                                 | > 130 $\mu$ M                   |

## Signaling Pathway and Experimental Workflow

### Signaling Pathway of JNJ-4796

JNJ-4796 targets the hemagglutinin (HA) protein on the surface of the influenza virus. By binding to a conserved region in the HA stem, it stabilizes the pre-fusion conformation of the protein. This prevents the pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes, thereby blocking the release of the viral genome into the host cell and halting the infection process.

## Mechanism of Action of JNJ-4796



## In Vivo Efficacy Study Workflow

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. An orally active small molecule fusion inhibitor of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Profile of JNJ-4796: An In-Depth Efficacy and Safety Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608230#validating-the-long-term-safety-profile-of-jnj4796-in-preclinical-studies]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

